Home > Products > Screening Compounds P144323 > 3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one
3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one - 2320887-81-6

3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one

Catalog Number: EVT-2979012
CAS Number: 2320887-81-6
Molecular Formula: C18H22BrN3O3S
Molecular Weight: 440.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a new flavoring substance intended for use in chewing gum. [] Safety evaluations by the EFSA Panel on Food Additives and Flavourings (FAF) determined it poses no safety concerns at estimated dietary exposure levels. []
  • Compound Description: BMS-694153 acts as a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor. [] This activity makes it a promising candidate for treating migraines, as CGRP is implicated in migraine pathogenesis. [] BMS-694153 demonstrates good intranasal bioavailability in rabbits and dose-dependent effectiveness in migraine models. []
  • Compound Description: This compound is synthesized through a green chemistry approach using PEG-600 as a solvent. [] Molecular docking studies suggest its potential as a chemotherapeutic agent due to its interaction with key cancer-related targets. []
  • Compound Description: The crystal structure of this compound reveals the presence of intramolecular O—H⋯N and C—H⋯π interactions influencing the orientation of the molecule's pendant rings. [] Additionally, weak C—H⋯π interactions contribute to the formation of inversion dimers within the crystal lattice. []
  • Compound Description: This compound, along with its synthesized analogs, represents a series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide derivatives. [] The synthesis utilizes a convergent approach, with the key intermediate being 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI, INT-01). [] This BCFI moiety, a significant metabolite of Losartan, holds potential for medicinal applications. []
  • Compound Description: This compound features an imidazole ring linked to a 1,3,4-oxadiazole ring through a thioether linkage, further connected to a phenylethanone moiety. [, ]
  • Compound Description: This compound, HTL22562, acts as a potent CGRP receptor antagonist with high selectivity and metabolic stability. [] Its favorable pharmacokinetic properties and low lipophilicity make it suitable for various administration routes. []
  • Compound Description: This compound represents a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives synthesized and evaluated for their antibacterial activity. [] The synthesis involves the reaction of 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids. []
  • Compound Description: Hu7691 (B5) is a selective Akt inhibitor designed to reduce cutaneous toxicity commonly associated with Akt inhibitors. [] It demonstrates promising kinase selectivity, excellent anticancer cell proliferation potency, and low activity in inducing HaCaT apoptosis. []
  • Compound Description: CM398 acts as a highly selective sigma-2 receptor ligand (sigma-1/sigma-2 selectivity ratio > 1000) with potential for treating neuropathic pain. [] It exhibits rapid absorption, good oral bioavailability, and promising anti-inflammatory analgesic effects in rodent pain models. []
  • Compound Description: BMS-695735 is an orally efficacious insulin-like growth factor-1 receptor kinase inhibitor with broad-spectrum in vivo antitumor activity. [] It exhibits improved ADME properties, a low risk for drug-drug interactions, and shows efficacy in multiple xenograft models. []
  • Compound Description: This compound, along with its analogs, comprises a series of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide derivatives. [] These compounds show antimicrobial activity and are synthesized through a multistep process involving various chemical transformations. []
  • Compound Description: JHU75528 is a novel ligand for the cerebral cannabinoid receptor (CB1), exhibiting high binding affinity and lower lipophilicity compared to Rimonabant (SR141716) and AM281. [] Its radiolabeled counterpart, [11C]JHU75528, shows promise as a PET radioligand for imaging the CB1 receptor. []
  • Compound Description: JHU75575 serves as another novel ligand for the CB1 receptor, exhibiting higher binding affinity and lower lipophilicity compared to existing CB1 ligands. [] Similar to JHU75528, its radiolabeled form, [11C]JHU75575, holds potential as a PET radioligand for CB1 imaging. []
  • Compound Description: This compound, an ondansetron analog, exhibits antiemetic properties and finds application in managing chemotherapy-induced nausea and vomiting, migraines, and other conditions like schizophrenia, anxiety, obesity, and mania. [, , , , ] Its synthesis involves a Mannich reaction and subsequent transformations, highlighting its potential in medicinal chemistry. [, , , , ]
  • Compound Description: This compound serves as a base for a series of derivatives designed and tested for their cytotoxic activity against the MCF-7 breast cancer cell line. []
  • Compound Description: This compound serves as a scaffold for a new series of imidazole-pyrazole-benzo[f]chromene hybrids synthesized through a one-pot multicomponent reaction. [] These hybrids demonstrate promising antimicrobial and anticancer activities. [] Notably, compound 7f within this series exhibits potent inhibitory activity against EGFR and A549 cancer cell lines. []
  • Compound Description: This antiprotozoal drug exhibits activity against trypanosomiasis and bacterial infections. [] Studies reveal that its urinary metabolites, primarily hydroxylated derivatives, contribute to its broader antibacterial spectrum. [] Notably, the synthetic 6,7-cis-dihydroxy derivative displays enhanced antibacterial and trypanocidal activity compared to the parent drug. []
  • Compound Description: [18F]-HX4, a novel 18F-labeled 2-nitroimidazole derivative, demonstrates potential as a PET imaging agent for hypoxic tumors. [] Its improved water solubility and tissue clearance, compared to [18F]-fluoromisonidazole ([18F]FMISO), make it a promising candidate for characterizing tumor hypoxia. []
  • Compound Description: MK-0436, an antiprotozoal agent, undergoes extensive metabolism in rats, yielding various hydroxylated metabolites. [] The primary metabolite, cis-3a,4,5,6,7,7a-hexahydro-3-carboxamido-1,2-benzisoxazole, along with other hydroxylated analogs, contributes to the drug's metabolic profile. []
  • Compound Description: This series of twelve novel biheterocyclic compounds were synthesized and characterized using NMR spectroscopy and mass spectrometry. []
  • Compound Description: Nilotinib, an anticancer drug, presents challenges in formulation due to its poor solubility. To address this, researchers have explored solubilizing amorphous nilotinib or its pharmaceutically acceptable salts using organic acids. [] These modified-release formulations, particularly in solid oral dosage forms like capsules and tablets, aim to enhance nilotinib's bioavailability and mitigate the food effect often associated with its administration. []
  • Compound Description: The crystal structure of this complex molecule reveals a system of interconnected rings, highlighting the presence of various heterocyclic moieties. [] The molecule's conformation is influenced by the angles between adjacent ring planes and the presence of intermolecular C—H⋯Cl interactions, contributing to its packing within the crystal lattice. []
Overview

3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one is a complex organic compound characterized by a distinctive molecular structure that includes a bromophenyl group, an imidazole ring, and a piperidine ring. Its IUPAC name reflects the various functional groups present, indicating its potential for diverse chemical interactions and applications in scientific research and medicinal chemistry. The compound's unique structure allows it to serve as a valuable building block for the synthesis of more complex molecules and as a lead compound in drug development.

Source

The compound is cataloged in chemical databases such as PubChem, which provides detailed information on its molecular formula, structure, and synthesis methods. The specific registry number for this compound is 2320887-81-6.

Classification

This compound belongs to the class of organic compounds known as ketones, which are characterized by the presence of a carbonyl group (C=O). It also contains heterocyclic rings, specifically imidazole and piperidine, which are significant in pharmacological research due to their biological activity.

Synthesis Analysis

Methods

The synthesis of 3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one typically involves several key steps:

  1. Formation of the Bromophenyl Intermediate: The synthesis begins with 2-bromobenzene, which undergoes Friedel-Crafts acylation to introduce the propanone group. This reaction is facilitated by the presence of a Lewis acid catalyst, which activates the electrophilic aromatic substitution.
  2. Introduction of the Piperidine Ring: The resulting intermediate is then reacted with 4-(1-methyl-1H-imidazol-2-yl)sulfonylpiperidine under basic conditions. This step involves nucleophilic substitution where the piperidine nitrogen attacks the carbon center of the bromophenyl group, leading to the formation of the final product.

Technical Details

The synthetic routes may require optimization for yield and purity, potentially involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification purposes. These methods enhance efficiency and reduce reaction times compared to traditional batch processes.

Molecular Structure Analysis

Structure

The molecular structure of 3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one can be represented as follows:

C18H22BrN3O3S\text{C}_{18}\text{H}_{22}\text{BrN}_{3}\text{O}_{3}\text{S}

Data

Key structural data include:

  • InChI: InChI=1S/C18H22BrN3O3S/c1-21-13-10-20-18(21)26(24,25)15-8-11-22(12-9-15)17(23)7-6-14-4-2-3-5-16(14)19/h2-5,10,13,15H,6-9,11-12H2,1H3
    This representation provides insights into the connectivity and arrangement of atoms within the molecule.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Electrophilic Aromatic Substitution: The bromophenyl group can undergo further substitution reactions under appropriate conditions.
  2. Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in reactions with electrophiles.
  3. Sulfonamide Formation: The sulfonamide group can participate in coupling reactions with amines or other nucleophiles.

Technical Details

These reactions are facilitated by the unique electronic properties imparted by the imidazole and piperidine rings, allowing for diverse synthetic applications.

Mechanism of Action

Process

The mechanism of action for 3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one involves its interaction with specific biological targets:

  1. Binding Interactions: The imidazole ring can coordinate with metal ions, while the piperidine ring may interact with various receptors in biological systems.
  2. Modulation of Biological Pathways: These interactions can influence signaling pathways, potentially leading to therapeutic effects.

Data

Research into its pharmacological properties indicates that it may exhibit activity against certain biological targets relevant to disease treatment.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to have distinct physical properties:

  • Appearance: Typically appears as a solid crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.

These properties are crucial for its application in laboratory settings and industrial processes.

Applications

Scientific Uses

3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one serves various purposes in scientific research:

  1. Building Block for Synthesis: It is used as an intermediate in synthesizing more complex organic molecules.
  2. Pharmacological Research: Investigated for its potential therapeutic effects in drug development targeting various diseases.
  3. Material Science: Potential applications in developing new materials due to its unique structural properties .

This compound exemplifies how complex organic molecules can play significant roles across multiple scientific disciplines, from chemistry to medicine.

Properties

CAS Number

2320887-81-6

Product Name

3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one

IUPAC Name

3-(2-bromophenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]propan-1-one

Molecular Formula

C18H22BrN3O3S

Molecular Weight

440.36

InChI

InChI=1S/C18H22BrN3O3S/c1-21-13-10-20-18(21)26(24,25)15-8-11-22(12-9-15)17(23)7-6-14-4-2-3-5-16(14)19/h2-5,10,13,15H,6-9,11-12H2,1H3

InChI Key

KKBXLBYZZDRVIF-UHFFFAOYSA-N

SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=CC=C3Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.